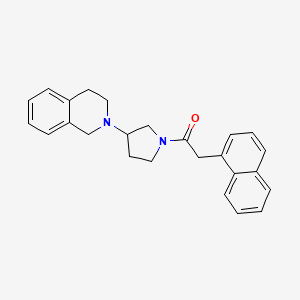

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O/c28-25(16-21-10-5-9-20-7-3-4-11-24(20)21)27-15-13-23(18-27)26-14-12-19-6-1-2-8-22(19)17-26/h1-11,23H,12-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFCATXGIQOORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone can be synthesized through multi-step organic reactions involving the appropriate precursors. The process typically starts with the construction of the 3,4-dihydroisoquinoline ring system, followed by the formation of the pyrrolidine ring and, finally, the connection of the naphthalene moiety via an ethanone linkage. Key steps might include:

Cyclization reactions to form the dihydroisoquinoline ring.

Reductive amination to introduce the pyrrolidine ring.

Friedel-Crafts acylation to attach the naphthalene group.

Industrial Production Methods: Large-scale production would likely require optimization of each reaction step to improve yield and selectivity. Using high-purity solvents, advanced catalysts, and controlled reaction conditions would be crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various reactions, including:

Oxidation: Converting specific functional groups to more oxidized states.

Reduction: Reducing carbonyl groups or unsaturated bonds.

Substitution: Substitution of hydrogen atoms or functional groups with other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.

Substitution: Halogens, nucleophiles, or electrophiles under controlled temperatures and solvents.

Major Products Formed: These reactions yield a variety of products, such as:

Oxidized derivatives: with altered functional groups.

Reduced derivatives: featuring saturated bonds or removed functionalities.

Substituted products: with new atoms or groups replacing the original ones.

Chemistry

Catalysts: In complex organic transformations due to its reactive sites.

Ligands: In coordination chemistry for metal complexes.

Biology

Enzyme Inhibition: Potential to interact with specific biological targets.

Signal Transduction: Modulating cellular pathways.

Medicine

Drug Development: Investigating its pharmacological effects and therapeutic potential.

Diagnostic Tools: As a part of molecular imaging techniques.

Industry

Material Science: Integrating into polymers or coatings for enhanced properties.

Agriculture: Potential use in developing new agrochemicals.

Mechanism of Action

The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can inhibit or modulate their activity, leading to downstream effects on cellular pathways. The precise pathways involved depend on the target and the context of its use, such as in therapeutic applications or as a research tool.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities between the target compound and analogs:

2.2. Pharmacokinetic and Pharmacodynamic Insights

- Lipophilicity : The naphthalen-1-yl group in the target compound increases logP compared to phenyl or pyrimidine-containing analogs, likely enhancing membrane permeability .

- Binding Affinity : The pyrrolidine ring may facilitate hydrogen bonding or π-π stacking with target proteins, as seen in HIV-1 RT inhibitors (). Compounds lacking this moiety (e.g., 28NH) show reduced activity in ion channel modulation .

- Metabolic Stability : Fluorine or methoxy substituents (e.g., in and ) improve metabolic stability but may reduce solubility. The target compound’s naphthyl group could pose oxidative metabolism challenges .

Research Findings and Implications

- Synthetic Accessibility: The target compound’s pyrrolidine-dihydroisoquinoline linkage requires multi-step synthesis, similar to methods in , but offers versatility for derivatization .

- Structure-Activity Relationships (SAR): Substitution at the dihydroisoquinoline 3-position (e.g., fluorine in ) enhances selectivity for ion channels. Ethane derivatives with aromatic groups (naphthyl vs. phenyl) show divergent activity profiles, suggesting target-specific optimization .

- Contradictions: While focuses on cathinone derivatives, the dihydroisoquinoline scaffold in the target compound aligns more closely with CNS-targeted agents, necessitating distinct analytical approaches for identification .

Biological Activity

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a dihydroisoquinoline moiety and a naphthalenyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 294.39 g/mol. The structure features:

- Dihydroisoquinoline ring : Known for its role in various biological activities.

- Pyrrolidine ring : Often associated with neuroactive properties.

- Naphthalenyl group : Imparts additional chemical stability and potential for receptor interactions.

The mechanism of action of this compound involves its interaction with specific biological targets, primarily receptors and enzymes. The compound is hypothesized to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Neuroprotective Effects

Studies have shown that derivatives of dihydroisoquinoline possess neuroprotective properties. These compounds may help mitigate neurodegenerative processes by:

- Reducing oxidative stress.

- Inhibiting apoptosis in neuronal cells.

2. Antidepressant-like Activity

Preclinical studies suggest that the compound may exhibit antidepressant-like effects in animal models. This activity is likely mediated through:

- Modulation of serotonin and norepinephrine levels.

- Interaction with the monoamine oxidase enzyme system.

3. Anticancer Potential

Emerging research highlights the potential anticancer properties of similar compounds within this class. Mechanisms may include:

- Induction of cell cycle arrest.

- Promotion of apoptosis in cancer cells.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated neuroprotective effects in rodent models, reducing markers of oxidative stress. |

| Study B | Reported antidepressant-like effects in forced swim tests, indicating enhanced serotonergic activity. |

| Study C | Showed cytotoxic effects against various cancer cell lines, suggesting potential for anticancer drug development. |

Case Studies

Case Study 1 : A study published in Journal of Medicinal Chemistry reported on a series of dihydroisoquinoline derivatives, including the target compound. The results indicated significant inhibition of monoamine oxidase (MAO), suggesting a mechanism for its antidepressant effects.

Case Study 2 : In vitro studies highlighted the compound's ability to induce apoptosis in human cancer cell lines via mitochondrial pathways, supporting its potential as an anticancer agent.

Q & A

Basic Research Question

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO, measuring saturation concentration via UV-Vis (λ = 280 nm for naphthyl group) .

- Stability assays : Incubate at 25°C and 40°C for 72 hours, monitoring degradation via LC-MS. Store lyophilized samples at -80°C with desiccants to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.